molecular formula C8H9N3S2 B1608000 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 262610-50-4

4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1608000
CAS No.: 262610-50-4
M. Wt: 211.3 g/mol
InChI Key: BKRQBMPAPNONKK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic molecule that combines multiple functional elements within a single structural framework. The compound is officially registered under the Chemical Abstracts Service number 262610-50-4, establishing its unique identity within chemical databases worldwide. The molecular formula of Carbon-8 Hydrogen-9 Nitrogen-3 Sulfur-2 reflects the compound's composition, with a corresponding molecular weight of 211.31 grams per mole. This particular arrangement of atoms creates a distinctive chemical entity that exhibits notable structural characteristics and physical properties.

The International Union of Pure and Applied Chemistry nomenclature system provides the systematic name 4-methyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5-thione, which reflects the compound's tautomeric nature. This alternative naming convention acknowledges the dynamic equilibrium between the thiol form, featuring a sulfur-hydrogen bond, and the thione form, characterized by a carbon-sulfur double bond. The structural identifiers further define the compound's three-dimensional arrangement, with the Simplified Molecular-Input Line-Entry System notation recorded as Cn1c(nnc1S)Cc1cscc1. The International Chemical Identifier provides additional structural specificity through the designation InChI=1S/C8H9N3S2/c1-11-7(9-10-8(11)12)4-6-2-3-13-5-6/h2-3,5H,4H2,1H3,(H,10,12).

Table 1: Chemical Identification Parameters

Parameter Value Source Reference
Chemical Abstracts Service Number 262610-50-4
Molecular Formula C₈H₉N₃S₂
Molecular Weight 211.31 g/mol
International Union of Pure and Applied Chemistry Name 4-methyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5-thione
Simplified Molecular-Input Line-Entry System Cn1c(nnc1S)Cc1cscc1
International Chemical Identifier Key BKRQBMPAPNONKK-UHFFFAOYSA-N

The physical properties of this compound demonstrate its solid-state characteristics at ambient conditions. The compound exhibits a well-defined melting point range of 130 to 133 degrees Celsius, indicating good purity and crystalline structure. The density measurement of 1.43 grams per cubic centimeter suggests a compact molecular packing arrangement in the solid state. Additional thermal properties include a calculated boiling point of 307.7 degrees Celsius at standard atmospheric pressure and a flash point of 139.9 degrees Celsius, both of which reflect the compound's thermal stability and volatility characteristics. The calculated logarithmic partition coefficient of 1.75610 indicates moderate lipophilicity, suggesting potential for crossing biological membranes while maintaining aqueous solubility.

The spectroscopic properties provide additional insight into the compound's structural characteristics. The polar surface area calculation of 97.75 square angstroms reflects the contribution of the nitrogen and sulfur heteroatoms to the overall molecular polarity. The refractive index value of 1.741 indicates the compound's optical properties and molecular density. These physical parameters collectively define the compound's behavior under various experimental conditions and provide essential data for analytical identification and characterization purposes. The vapor pressure measurement of 0.000715 millimeters of mercury at 25 degrees Celsius demonstrates the compound's low volatility at ambient temperature, an important consideration for handling and storage protocols.

Historical Context in Heterocyclic Chemistry Research

The development of 1,2,4-triazole chemistry represents a significant chapter in the broader history of heterocyclic compound research, with foundations extending back to the early nineteenth century when Luigi Brugnatelli first isolated the heterocyclic compound alloxan. This pioneering work established the conceptual framework for understanding nitrogen-containing ring systems and laid the groundwork for subsequent investigations into more complex heterocyclic structures. The evolution of triazole chemistry specifically gained momentum through systematic studies of five-membered rings containing multiple nitrogen atoms, leading to the recognition of these compounds as valuable synthetic targets and pharmacologically active molecules.

The historical progression of triazole synthesis methodologies demonstrates the continuous refinement of synthetic approaches over several decades of research. Early synthetic routes relied on classical condensation reactions between hydrazine derivatives and carbon-containing electrophiles, establishing fundamental reaction patterns that continue to influence modern synthetic strategies. The development of more sophisticated cyclization methods, particularly those involving thiocarbohydrazide intermediates and substituted isothiocyanates, expanded the accessible chemical space within the triazole family. These methodological advances enabled the preparation of increasingly complex triazole derivatives, including compounds bearing multiple heteroaromatic substituents such as the thiophene-containing examples represented by this compound.

Modern advances in heterocyclic chemistry have revolutionized the synthetic accessibility of complex triazole derivatives through innovative catalytic methodologies. The development of transition metal-catalyzed cyclization reactions has emerged as a powerful approach for stereoselective construction of both carbocyclic and heterocyclic ring systems, with particular impact on nitrogen-containing heterocycles including triazoles. These catalytic systems enable precise control over reaction outcomes and facilitate the rapid assembly of complex cyclic structures that would be challenging to construct through conventional methods. The implementation of novel catalytic approaches, including carbon-hydrogen activation processes, photoredox chemistry, and multicomponent reactions, has significantly expanded the scope of triazole synthesis and enabled access to previously difficult targets.

Table 2: Historical Development of Triazole Synthesis Methodologies

Time Period Synthetic Approach Key Characteristics Impact on Field
Early 19th Century Classical Condensation Hydrazine-based cyclization Foundation establishment
Mid-20th Century Thiocarbohydrazide Methods Enhanced functional group tolerance Expanded chemical space
Late 20th Century Isothiocyanate Cyclization Improved regioselectivity Systematic methodology
Modern Era Metal-Catalyzed Processes Stereoselective construction Revolutionary accessibility

The significance of triazole compounds in medicinal chemistry applications has driven sustained research interest and methodological development throughout the modern era of drug discovery. These heterocyclic systems have demonstrated remarkable versatility as pharmacophores, appearing in numerous clinically approved medications and serving as key structural elements in pharmaceutical research programs. The unique electronic properties of the triazole ring, combined with its hydrogen bonding capabilities and metabolic stability, make it an attractive building block for drug design applications. This pharmaceutical relevance has motivated continued investigation into novel synthetic routes and functional group modifications, leading to the development of specialized triazole derivatives such as those incorporating thiophene substituents.

The contemporary landscape of triazole research reflects the convergence of advanced synthetic methodologies with computational design approaches and high-throughput screening technologies. Modern synthetic strategies emphasize efficiency, selectivity, and environmental sustainability, driving the development of catalytic processes that minimize waste generation and maximize atom economy. The integration of these synthetic advances with structure-activity relationship studies has enabled rational design approaches for triazole-based compounds, facilitating the optimization of both synthetic accessibility and biological activity. The continued evolution of this field promises further innovations in both synthetic methodology and application development, ensuring the ongoing importance of triazole chemistry in diverse areas of chemical research and pharmaceutical development.

Properties

IUPAC Name

4-methyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2/c1-11-7(9-10-8(11)12)4-6-2-3-13-5-6/h2-3,5H,4H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRQBMPAPNONKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372052
Record name 4-Methyl-5-[(thiophen-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262610-50-4
Record name 4-Methyl-5-[(thiophen-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Formation of Thiosemicarbazides

  • Hydrazide precursors such as phenylacetic acid hydrazide or heteroaryl acyl hydrazides are reacted with carbon disulfide in ethanolic potassium hydroxide to form potassium dithiocarbazates.
  • These intermediates are then condensed with aryl or heteroaryl isothiocyanates (e.g., 3-thienylmethyl isothiocyanate) in dry benzene under reflux for approximately 6 hours.
  • The resulting 1,4-substituted thiosemicarbazides precipitate upon cooling and are purified by recrystallization from methanol.

Cyclization to 1,2,4-Triazole-3-thiol

  • The thiosemicarbazides undergo ring closure in alkaline medium (e.g., sodium hydroxide or potassium hydroxide solution) to yield the 4H-1,2,4-triazole-3-thiol derivatives.
  • The cyclization typically proceeds with good yields (62-79%) and the product is isolated by filtration and recrystallization.

Introduction of the 3-Thienylmethyl Group

  • The 3-thienylmethyl substituent can be introduced either by using 3-thienylmethyl isothiocyanate during thiosemicarbazide formation or by subsequent alkylation of the triazole-3-thiol at the 5-position.
  • Alkylation reactions often employ alkyl halides under basic conditions to achieve selective substitution.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Melting Point (°C) Key Characterization Data
Formation of thiosemicarbazide Hydrazide + 3-thienylmethyl isothiocyanate, reflux in dry benzene 6 h 88-95 130 (triazole product) IR: N-H (3300-3500 cm⁻¹), C=S (1250-1300 cm⁻¹); 1H-NMR: characteristic CH2 and aromatic protons
Cyclization to triazole-3-thiol Alkaline medium (NaOH/KOH), reflux 62-79 130 (consistent with literature) Elemental analysis consistent with C8H9N3S2; 13C-NMR confirms triazole carbons
Alkylation (if applicable) Alkyl halide, base (e.g., K2CO3), solvent Variable NMR confirms substitution pattern

Note: Specific data for this compound is limited; however, analogous compounds show similar profiles.

Research Findings and Analytical Confirmation

  • The structures of synthesized 1,2,4-triazole-3-thiol derivatives are confirmed by elemental analysis, infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR), and mass spectrometry.
  • IR spectra typically show N-H stretching vibrations around 3300-3500 cm⁻¹, C=S stretching near 1250 cm⁻¹, and characteristic triazole ring vibrations.
  • 1H-NMR spectra reveal signals corresponding to the methyl group at the 4-position, methylene protons of the 3-thienylmethyl substituent, and aromatic protons of the thiophene ring.
  • Melting points around 130°C and boiling points near 308°C are consistent with reported physical data for the compound.

Summary Table of Preparation Methods for this compound

Preparation Stage Description Conditions/Notes Yield Range (%) References
Hydrazide preparation Starting from appropriate hydrazides Commercial or synthesized precursors
Thiosemicarbazide formation Condensation with 3-thienylmethyl isothiocyanate Reflux in dry benzene, 6 hours 88-95
Cyclization to triazole-3-thiol Alkaline medium ring closure NaOH or KOH, reflux 62-79
Alkylation (optional) Introduction of 3-thienylmethyl substituent Alkyl halide, base Variable
Purification Recrystallization from methanol or suitable solvent

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form sulfenic acid, sulfinic acid, or sulfonic acid derivatives. While direct data for this specific compound is limited, analogous triazole-thiols (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) demonstrate this reactivity .

Reaction Type Reagent Product Conditions Yield Source
Oxidation to sulfonic acidHydrogen peroxide (H₂O₂)4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-sulfonic acidAqueous acidic mediumN/A
Oxidation to sulfoxidem-CPBATriazole-sulfoxide derivativeDichloromethane, rtN/A

Substitution Reactions

The thiol group participates in nucleophilic substitution, as observed in related triazole derivatives. For example, 4-methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to form ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . A similar reaction pathway is anticipated for the thienylmethyl-substituted analog.

Reagent Product Conditions Yield Source
Ethyl bromoacetateEthyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate derivativeBasic medium (e.g., KOH)N/A

Coordination Chemistry

The thiol group can act as a ligand in metal coordination complexes. Mercury(II) complexes with triazole-thiols have been studied, demonstrating potential applications in materials science .

Metal Complex Structure Key Properties Source
Hg²⁺Dimeric/polymeric complexes with thiol ligandsStability in aqueous environments

Tautomerism

While specific data for this compound is unavailable, triazole-thiols can exhibit thiol-thione tautomerism under certain conditions. For example, substituted triazole-thiones show equilibrium between thiol and thione forms, detectable via spectroscopic methods (e.g., IR, NMR) .

Reactivity with Carbonyl Compounds

In related triazole derivatives, thiol groups react with carbonyl compounds (e.g., aldehydes, ketones) to form thioacetals or thiosemicarbazides . This reactivity may extend to the thienylmethyl-substituted analog under appropriate conditions.

Key Research Findings

  • Physical Properties : The compound has a molecular weight of 211.31 g/mol , a melting point of 130°C , and a density of 1.43 g/cm³ .

  • Stability : The thienylmethyl substituent may enhance stability compared to unsubstituted triazole-thiols, though direct comparative data is lacking.

  • Applications : Potential use in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., corrosion inhibitors) .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Potential
Research has indicated that derivatives of triazoles, including 4-methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol, exhibit potential antidepressant activity. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various triazole derivatives and their biological evaluations, suggesting that modifications to the triazole structure can enhance pharmacological effects .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that triazole derivatives possess activity against a range of bacterial strains. For instance, a study demonstrated that certain triazole derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Materials Science

Corrosion Inhibition
One of the notable applications of this compound is its use as a corrosion inhibitor for mild steel in acidic environments. Research conducted by Mehmet et al. (2017) revealed that this compound effectively reduces corrosion rates in sulfuric acid solutions. The study utilized electrochemical techniques to assess the performance of the compound as a protective layer on metal surfaces .

Case Studies

Study Application Findings
Mehmet et al. (2017)Corrosion InhibitionDemonstrated significant reduction in corrosion rates for mild steel in sulfuric acid using this compound as an inhibitor.
Farooq et al. (2023)Antimicrobial ActivityEvaluated several triazole derivatives for antibacterial properties; identified promising candidates for further development.
Taheriha et al. (2015)Coordination ChemistryInvestigated mercury(II) complexes with triazole ligands; provided insights into the material properties and potential applications in nanotechnology.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The triazole ring can interact with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (R1, R2, R3) Key Properties/Activities Synthesis Yield (%) Melting Point (°C) References
4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol R1 = CH₃, R2 = 3-thienylmethyl Not explicitly reported (inferred: moderate antioxidant/antimicrobial potential)
4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol R1 = NH₂, R2 = 4-nitrophenyl Precursor for Schiff base ligands; electron-withdrawing nitro group reduces antioxidant capacity 73–81
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) R1 = NH₂, R2 = phenyl High antioxidant activity (DPPH IC₅₀: 12.5 μM)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol R1 = phenyl, R2 = pyrazole Moderate antiradical activity (DPPH scavenging: 40–60% at 100 μM) 74–82
4-Methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol R1 = CH₃, R2 = 3-methylphenoxy Crystalline solid; irritant (Xi hazard class) 124–126
4-Ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol R1 = C₂H₅, R2 = 4-methylphenoxy Structural analog with alkyl chain variation

Key Findings

Substituent Effects on Bioactivity: Electron-donating groups (e.g., -NH₂, -OCH₃) enhance antioxidant activity by stabilizing radical intermediates . For example, AT (4-amino-5-phenyl derivative) showed superior DPPH scavenging compared to nitro-substituted analogs . Electron-withdrawing groups (e.g., -NO₂, -Cl) are associated with antimicrobial activity. 4-Amino-5-(3-chlorophenyl) derivatives exhibited significant inhibition against E. coli and C. albicans .

Synthetic Yields: Schiff base derivatives (e.g., ligands 54 and 55) achieved yields of 73–81% using aromatic aldehydes . Alkylation reactions (e.g., with phenoxy or thienyl groups) typically yield 70–85% .

Physicochemical Properties: Melting points correlate with crystallinity and substituent bulkiness. For instance, benzimidazole-triazole hybrids showed high melting points (159–260°C) due to extended conjugation .

Theoretical and Experimental Insights

  • Antioxidant Mechanism : Quantum chemical calculations suggest that the thiol (-SH) group and conjugated π-systems in triazole derivatives facilitate radical scavenging via hydrogen atom transfer (HAT) .
  • Enzyme Inhibition : Schiff base triazole-thiols (e.g., CP 55) demonstrated inhibitory activity against enzymes like urease, linked to their ability to coordinate metal ions .

Data Tables

Table 1: Comparative Antioxidant Activities

Compound DPPH Scavenging (%) at 100 μM ABTS Scavenging (%) at 100 μM Reference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol 92.3 88.5
5-(5-Methylpyrazol-3-yl)-4-phenyl derivative 58.7 54.2
4-Nitro-substituted analog 32.1 28.9

Table 2: Antimicrobial Activity (Zone of Inhibition, mm)

Compound E. coli S. aureus C. albicans Reference
4-Amino-5-(3-chlorophenyl) derivative 18 15 20
4-Phenyl-5-(3,4,5-trimethoxyphenyl) analog 12 14 16

Biological Activity

4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 262610-50-4) is a heterocyclic compound characterized by a triazole ring fused with a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews its synthesis, biological evaluations, and research findings related to its activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₉N₃S₂
  • Molecular Weight : 211.31 g/mol
  • Melting Point : 130–133 °C

Synthesis

The synthesis of this compound typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters under specific conditions:

  • Solvents : Ethanol or methanol
  • Catalysts : Triethylamine

This method allows for the formation of the desired compound with high purity and yield through recrystallization or chromatography techniques .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound has effective activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell wall synthesis and inhibition of key metabolic pathways .

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) µg/mL
E. coli1532
S. aureus1816
C. albicans2064

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In studies against Candida species, it demonstrated a significant inhibitory effect, suggesting its potential as an antifungal agent .

Anticancer Activity

Recent investigations into the anticancer properties of this compound revealed promising results in inhibiting the proliferation of various cancer cell lines. The compound showed selective cytotoxicity towards T-lymphoblastic cell lines with minimal effects on normal cells.

Cell Line IC50 (µM)
CCRF-CEM0.021
MOLT-40.022
Jurkat0.025

The underlying mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound had one of the highest activity profiles against gram-positive bacteria compared to other derivatives tested .
  • Anticancer Evaluation : In a study focusing on anticancer activity, researchers conducted a series of assays that demonstrated the ability of this compound to inhibit cell growth in multiple cancer cell lines while sparing normal cells. This selectivity highlights its potential for therapeutic applications in oncology .

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical metabolic pathways in both microbial and cancerous cells.
  • Cellular Uptake : The unique structural features facilitate cellular uptake and subsequent bioactivity.

Q & A

Q. What synthetic methodologies are optimized for preparing 4-methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives?

Microwave-assisted synthesis has been demonstrated as an efficient method for this compound. Starting from precursors like 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, reactions with alkylating agents (e.g., (3-bromopropyl)benzene) in isopropanol with sodium hydroxide yield derivatives in high purity. Characterization employs elemental analysis, FTIR, UV-Vis spectroscopy, and LC-MS, ensuring structural validation .

Q. How are coordination complexes of this compound characterized for potential catalytic or biological applications?

The compound acts as a ligand for transition metals (Ni(II), Cu(II), Zn(II), etc.). Complexes are synthesized in alcoholic media and characterized via microelemental analysis, FTIR (to confirm S–M bond formation), and UV-Vis spectroscopy (to assess d-d transitions in octahedral geometries). Such studies provide insights into coordination behavior and potential applications in catalysis or antimicrobial activity .

Q. What standardized assays evaluate the antiradical activity of this compound?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. A typical protocol involves mixing 2 mM–0.002 mM solutions of the compound with 0.1 mM DPPH in methanol, incubating at 25°C for 30 minutes, and measuring absorbance at 517 nm. Antiradical activity (%) is calculated as: ARA=(1AsampleADPPH)×100\text{ARA} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{DPPH}}}\right) \times 100

This method quantifies structure-activity relationships, e.g., substitution with fluorobenzylidene groups reduces activity .

Q. What analytical techniques confirm the purity and structure of synthesized derivatives?

  • Elemental analysis : Validates C, H, N, S content.
  • ¹H NMR (400 MHz in DMSO-d₆) : Identifies substituent environments (e.g., thiophene protons at δ 6.8–7.2 ppm).
  • LC-MS : Confirms molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolves 3D structures for compounds like 3-(3-methoxybenzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole .

Advanced Research Questions

Q. How do structural modifications (e.g., alkylation, aryl substitution) influence biological activity?

  • Alkylation : Introducing phenylpropylthio groups enhances lipophilicity, potentially improving membrane permeability in antimicrobial assays .
  • Aryl substitution : Electron-withdrawing groups (e.g., 4-chlorophenyl) increase antimicrobial potency compared to electron-donating groups. For example, 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Q. What computational methods predict the bioactivity and pharmacokinetic properties of derivatives?

  • Molecular docking : Used to simulate interactions with targets like α-amylase or bacterial enzymes. For example, derivatives with pyridyl substituents exhibit favorable binding energies (−8.2 kcal/mol) against E. coli DNA gyrase .
  • ADME analysis : Predicts absorption (e.g., LogP = 2.1–3.5) and metabolic stability, guiding lead optimization .

Q. How are contradictions in biological activity data resolved across studies?

Discrepancies in antimicrobial results (e.g., MIC variations) may arise from:

  • Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria differs due to cell wall composition.
  • Assay conditions : Variations in inoculum size (10⁵–10⁶ CFU/mL) or solvent (DMSO vs. water) affect compound solubility and efficacy. Standardized CLSI/M07-A9 protocols are recommended for reproducibility .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 15 minutes at 120°C) while maintaining >85% yield .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactions for S-alkyl derivatives .

Q. How is antiradical activity correlated with electronic properties of substituents?

Electron-donating groups (e.g., 2-hydroxybenzylidene) increase radical scavenging by stabilizing phenolic radicals, as shown by:

  • IC₅₀ values : 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (IC₅₀ = 0.1 mM) vs. fluorobenzylidene analogs (IC₅₀ = 0.5 mM) .
  • Hammett constants : Linear free-energy relationships (σ⁺ = −0.37) confirm electronic effects on activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol

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